4-Amino-3-(2-methoxyethoxy)-benzamide 4-Amino-3-(2-methoxyethoxy)-benzamide
Brand Name: Vulcanchem
CAS No.: 1342582-85-7
VCID: VC2706917
InChI: InChI=1S/C10H14N2O3/c1-14-4-5-15-9-6-7(10(12)13)2-3-8(9)11/h2-3,6H,4-5,11H2,1H3,(H2,12,13)
SMILES: COCCOC1=C(C=CC(=C1)C(=O)N)N
Molecular Formula: C10H14N2O3
Molecular Weight: 210.23 g/mol

4-Amino-3-(2-methoxyethoxy)-benzamide

CAS No.: 1342582-85-7

Cat. No.: VC2706917

Molecular Formula: C10H14N2O3

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-3-(2-methoxyethoxy)-benzamide - 1342582-85-7

Specification

CAS No. 1342582-85-7
Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
IUPAC Name 4-amino-3-(2-methoxyethoxy)benzamide
Standard InChI InChI=1S/C10H14N2O3/c1-14-4-5-15-9-6-7(10(12)13)2-3-8(9)11/h2-3,6H,4-5,11H2,1H3,(H2,12,13)
Standard InChI Key WQQOEZOZXWPEHY-UHFFFAOYSA-N
SMILES COCCOC1=C(C=CC(=C1)C(=O)N)N
Canonical SMILES COCCOC1=C(C=CC(=C1)C(=O)N)N

Introduction

Chemical Properties and Structure

4-Amino-3-(2-methoxyethoxy)-benzamide is characterized by a specific molecular structure that defines its chemical behavior and potential biological interactions. The compound possesses a benzene ring with an amino group (-NH₂) at the 4-position and a methoxyethoxy (-OCH₂CH₂OCH₃) substituent at the 3-position, along with a benzamide (-CONH₂) group. These functional groups create a unique electron distribution that influences the compound's reactivity and binding capabilities in biological systems .

Basic Chemical Identity

The following table summarizes the key chemical identity parameters of 4-Amino-3-(2-methoxyethoxy)-benzamide:

ParameterValue
Chemical Name4-Amino-3-(2-methoxyethoxy)-benzamide
CAS Number1342582-85-7
Molecular FormulaC₁₀H₁₄N₂O₃
Molecular Weight210.23 g/mol
XLogP3-AA-0.1
Hydrogen Bond Donor Count2

The compound has a moderate molecular weight that generally favors drug-like properties and a XLogP3-AA value of -0.1, indicating a balanced hydrophilic-lipophilic character that could potentially facilitate both aqueous solubility and membrane permeability . The presence of two hydrogen bond donors further suggests the compound's ability to form significant intermolecular interactions with biological targets.

Structural Features

The structural arrangement of 4-Amino-3-(2-methoxyethoxy)-benzamide includes several key features that contribute to its chemical behavior:

  • The benzene ring serves as the core scaffold

  • The amino group at position 4 can participate in hydrogen bonding as a donor

  • The methoxyethoxy group at position 3 provides flexibility and potential for hydrogen bond acceptance

  • The benzamide moiety offers additional hydrogen bonding capabilities through its amide group

These structural elements collectively determine the three-dimensional conformation of the molecule and its potential interactions with biological macromolecules such as proteins and receptors .

Molecular Interactions and Mechanisms

The biological activity of 4-Amino-3-(2-methoxyethoxy)-benzamide likely stems from its ability to interact with specific molecular targets through various non-covalent interactions. The arrangement of functional groups on the molecule creates a distinctive electronic distribution and hydrogen bonding pattern that can complement binding sites on proteins.

Comparison with Related Compounds

To better understand the potential properties of 4-Amino-3-(2-methoxyethoxy)-benzamide, it is informative to compare it with closely related compounds:

CompoundMolecular WeightKey Structural DifferencesPotential Impact on Activity
4-Amino-2-(2-methoxyethoxy)-benzamide210.23 g/molMethoxyethoxy group at position 2 instead of 3May alter binding orientation with target proteins
4-amino-3-(2-methoxyethoxy)benzoic acid211.22 g/molCarboxylic acid group instead of amideIncreased acidity and different hydrogen bonding pattern
4-[[4-(2-methoxyethoxy)benzoyl]amino]-N-(2-methoxyethyl)benzamide372.42 g/molMore complex structure with additional benzamide unitEnhanced interaction potential with larger binding pockets

These structural variations provide insights into how modifications might affect biological activity and offer direction for potential structural optimization of 4-Amino-3-(2-methoxyethoxy)-benzamide for specific therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator